molecular formula C7H8Cl2O B14311365 2,2-Dichloro-3-cyclopropylcyclobutan-1-one CAS No. 112641-87-9

2,2-Dichloro-3-cyclopropylcyclobutan-1-one

Cat. No.: B14311365
CAS No.: 112641-87-9
M. Wt: 179.04 g/mol
InChI Key: UFOITYTXLGRJAE-UHFFFAOYSA-N
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Description

2,2-Dichloro-3-cyclopropylcyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with two chlorine atoms and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-3-cyclopropylcyclobutan-1-one typically involves the reaction of cyclopropyl ketones with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available cyclopropyl derivatives. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3-cyclopropylcyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dichloro-3-cyclopropylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3-cyclopropylcyclobutan-1-one involves its interaction with molecular targets through its reactive chlorine atoms and cyclopropyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s reactivity is influenced by the strain in the cyclobutane ring and the electron-withdrawing effects of the chlorine atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-3-cyclopropylcyclobutan-1-one is unique due to the combination of the strained cyclobutane ring, the electron-withdrawing chlorine atoms, and the sterically demanding cyclopropyl group. This combination imparts distinct reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

112641-87-9

Molecular Formula

C7H8Cl2O

Molecular Weight

179.04 g/mol

IUPAC Name

2,2-dichloro-3-cyclopropylcyclobutan-1-one

InChI

InChI=1S/C7H8Cl2O/c8-7(9)5(3-6(7)10)4-1-2-4/h4-5H,1-3H2

InChI Key

UFOITYTXLGRJAE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC(=O)C2(Cl)Cl

Origin of Product

United States

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